molecular formula C19H22N4O B2529830 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide CAS No. 1798403-21-0

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

Cat. No. B2529830
CAS RN: 1798403-21-0
M. Wt: 322.412
InChI Key: SUHFZVOXGCPPCB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide, also known as NPC-1161B, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of organic compounds that are commonly found in nature and have a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide , serve as crucial building blocks in drug development. Researchers explore their structural modifications to design novel pharmaceutical agents. These derivatives are present in over twenty classes of drugs, including alkaloids. The piperidine moiety contributes to the bioactivity of many compounds, making it a valuable scaffold for drug design .

Tyrosine Kinase Inhibition

Imatinib, a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. While structurally characterized primarily as its piperazin-1-ium salt, imatinib’s core structure contains a piperidine ring. Understanding the pharmacological implications of piperidine-containing compounds like imatinib is essential for targeted cancer therapies .

Anticancer Research

Researchers have explored the anticancer potential of piperidine derivatives. Investigating the biological activity of compounds related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide may reveal promising candidates for cancer treatment. These studies involve both synthetic and natural piperidines .

Protein Kinase Inhibitors

The piperidine scaffold plays a role in developing protein kinase inhibitors. For instance, the discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide highlights its potential as a kinase inhibitor. Such compounds are crucial for modulating cellular signaling pathways and treating diseases like cancer .

Bioisosterism and Hepatocellular Carcinoma (HepG2) Inhibition

Researchers have designed and synthesized novel benzamide derivatives, some of which contain a piperidine ring. These compounds exhibit significant inhibitory bioactivity against HepG2 cells. Understanding their structure-activity relationships and bioisosterism provides insights into potential treatments for hepatocellular carcinoma .

Multicomponent Reactions and Synthetic Strategies

Efficient methods for synthesizing substituted piperidines are essential. Researchers explore multicomponent reactions, cyclization, annulation, and amination to access diverse piperidine derivatives. These synthetic strategies contribute to drug discovery and medicinal chemistry .

properties

IUPAC Name

(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFZVOXGCPPCB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

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